Cas no 1070879-69-4 (4-Bromo-7-chloro-2,8-dimethylquinoline)

4-Bromo-7-chloro-2,8-dimethylquinoline is a halogenated quinoline derivative with a well-defined molecular structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of bromo and chloro substituents enhances its reactivity in cross-coupling reactions, while the methyl groups contribute to steric and electronic modulation. This compound is particularly useful in the development of heterocyclic compounds, medicinal chemistry applications, and as a building block for functionalized quinolines. Its high purity and stability under standard conditions ensure reliable performance in laboratory settings. The structural features of this compound also make it a candidate for studying structure-activity relationships in drug discovery.
4-Bromo-7-chloro-2,8-dimethylquinoline structure
1070879-69-4 structure
Product Name:4-Bromo-7-chloro-2,8-dimethylquinoline
CAS No:1070879-69-4
MF:C11H9BrClN
MW:270.552860975266
MDL:MFCD11504910
CID:857476
PubChem ID:39346162
Update Time:2025-05-20

4-Bromo-7-chloro-2,8-dimethylquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-7-chloro-2,8-dimethylquinoline
    • ACMC-2098ni
    • AG-D-21995
    • AK-93864
    • ANW-15484
    • CTK4A4998
    • MolPort-006-171-300
    • MFCD11504910
    • 1070879-69-4
    • BS-23223
    • SB68813
    • VSB87969
    • DTXSID60653718
    • AKOS015835362
    • CS-0211461
    • MDL: MFCD11504910
    • Inchi: 1S/C11H9BrClN/c1-6-5-9(12)8-3-4-10(13)7(2)11(8)14-6/h3-5H,1-2H3
    • InChI Key: ITXAGISRCZQTMO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)N=C2C(C)=C(C=CC2=1)Cl

Computed Properties

  • Exact Mass: 268.96100
  • Monoisotopic Mass: 268.96069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.524±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.012 g/l) (25 º C),
  • PSA: 12.89000
  • LogP: 4.26750

4-Bromo-7-chloro-2,8-dimethylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Bromo-7-chloro-2,8-dimethylquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:1070879-69-4)4-Bromo-7-chloro-2,8-dimethylquinoline
Order Number:A895707
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:52
Price ($):188.0
Email:sales@amadischem.com

Additional information on 4-Bromo-7-chloro-2,8-dimethylquinoline

4-Bromo-7-chloro-2,8-dimethylquinoline: A Comprehensive Overview

The compound 4-Bromo-7-chloro-2,8-dimethylquinoline (CAS No. 1070879-69-4) is a highly specialized organic molecule belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of 4-Bromo-7-chloro-2,8-dimethylquinoline is characterized by a quinoline ring system with substituents at positions 2, 4, 7, and 8. These substituents include bromine at position 4, chlorine at position 7, and methyl groups at positions 2 and 8. This unique substitution pattern imparts distinctive chemical and physical properties to the molecule.

Recent studies have highlighted the potential of 4-Bromo-7-chloro-2,8-dimethylquinoline in drug discovery and development. Researchers have explored its role as a scaffold for designing bioactive molecules with specific pharmacological activities. For instance, its bromine and chlorine substituents can serve as reactive sites for further functionalization, enabling the creation of derivatives with enhanced biological efficacy. The methyl groups at positions 2 and 8 contribute to the molecule's lipophilicity, which is a critical factor in drug absorption and bioavailability.

The synthesis of 4-Bromo-7-chloro-2,8-dimethylquinoline involves a multi-step process that typically begins with the preparation of the quinoline core. This is followed by selective substitution reactions to introduce the bromine, chlorine, and methyl groups at their respective positions. Advanced methodologies such as palladium-catalyzed cross-coupling reactions and directed metallation have been employed to achieve high yields and selectivity in these transformations. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemistry practices.

One of the most promising applications of 4-Bromo-7-chloro-2,8-dimethylquinoline lies in its use as an intermediate in the synthesis of complex heterocyclic compounds. Its versatility as a building block allows chemists to explore a wide array of structural modifications that can lead to novel bioactive agents. For example, researchers have utilized this compound as a precursor for constructing quinazolinone derivatives with potent anti-cancer properties.

In addition to its role in drug discovery, 4-Bromo-7-chloro-2,8-dimethylquinoline has shown potential in materials science. Its aromaticity and electron-withdrawing substituents make it suitable for applications in organic electronics. Recent studies have demonstrated its ability to act as an electron-deficient acceptor material in organic photovoltaic devices. This property could pave the way for its use in developing efficient solar cells with improved power conversion efficiencies.

The environmental impact of 4-Bromo-7-chloro-2,8-dimethylquinoline has also been a subject of recent research interest. Scientists have investigated its biodegradation pathways under various environmental conditions to assess its potential risks to ecosystems. Preliminary findings suggest that the compound undergoes slow degradation under aerobic conditions due to its stable aromatic structure. However, further studies are needed to fully understand its environmental fate and toxicity.

In conclusion, 4-Bromo-7-chloro-2,8-dimethylquinoline is a versatile compound with significant potential across multiple scientific disciplines. Its unique structure enables diverse applications in drug discovery, materials science, and chemical synthesis. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing modern science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1070879-69-4)4-Bromo-7-chloro-2,8-dimethylquinoline
A895707
Purity:99%
Quantity:5g
Price ($):188.0
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